Product packaging for (-)-Gusperimus(Cat. No.:CAS No. 89149-10-0)

(-)-Gusperimus

Numéro de catalogue: B1217588
Numéro CAS: 89149-10-0
Poids moléculaire: 387.5 g/mol
Clé InChI: IDINUJSAMVOPCM-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxyspergualin (DSG) is a synthetic analogue of spergualin, originally isolated from Bacillus laterosporus . It is a potent immunosuppressive agent with a unique mechanism of action distinct from other immunosuppressants like cyclosporine . Its primary research value lies in its ability to inhibit the proliferation and maturation of various immune cells, including cytotoxic T-lymphocytes and antigen-presenting cells like macrophages and dendritic cells . The compound exerts its effect by binding to the heat shock protein Hsc70, a member of the Hsp70 family . This interaction is a key part of its mechanism, which also involves inhibiting the nuclear translocation of the transcription factor NF-κB, thereby suppressing the immune activation cascade . Experimentally, Deoxyspergualin has demonstrated strong efficacy in preventing allograft rejection and, notably, in rescuing ongoing acute rejection episodes in transplantation models . Clinical trials have shown it can reverse acute rejection in approximately 70-80% of cases . Its activity against B-cells and antibody production also makes it a candidate for investigating antibody-mediated rejection and certain autoimmune conditions . Furthermore, its antimacrophage activity makes it a compound of interest in islet cell transplantation research . This product is provided for research applications only, including in vitro studies and preclinical models in the fields of immunology and transplantation science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37N7O3 B1217588 (-)-Gusperimus CAS No. 89149-10-0

Propriétés

Numéro CAS

89149-10-0

Formule moléculaire

C17H37N7O3

Poids moléculaire

387.5 g/mol

Nom IUPAC

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)/t16-/m0/s1

Clé InChI

IDINUJSAMVOPCM-INIZCTEOSA-N

SMILES isomérique

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O

SMILES canonique

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O

Autres numéros CAS

89149-10-0

Durée de conservation

Bulk: Samples stored at 25 °C for 3 months show 5-8% decomposition (HPLC). Solution: As a 2 mg/mL solution in water at 25 °C, 15- deoxyspergualin is stable for at least 28 hrs under ordinary laboratory conditions (HPLC).

Solubilité

H2O > 100 (mg/mL)
0.1N NaOH > 100 (mg/mL)
0.1N HCl > 100 (mg/mL)
95% EtOH > 100 (mg/mL)
MeOH > 100 (mg/mL)
DMSO > 100 (mg/mL)
CHCl3 < 0.2 (mg/mL)

Synonymes

1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione
15-deoxyspergualin
deoxyspergualin
gusperimus
gusperimus trihydrochloride
gusperimus, (+-)-isomer
NKT-01

Origine du produit

United States

Mechanisms of Action of Deoxyspergualin at Cellular and Molecular Levels

Effects on Signal Transduction Pathways

Inhibition of Akt Kinase Activation

Deoxyspergualin has been shown to inhibit Akt kinase activation oup.comcapes.gov.br. Akt kinase is a crucial signaling molecule involved in regulating cellular survival, cell cycle progression, and metabolism oup.com. The inhibition of Akt activation by Deoxyspergualin is reported to occur independently of PI3-kinase and Hsp90 capes.gov.br. Down-regulation of Akt kinase activity by Deoxyspergualin leads to reduced p70 S6 kinase activity, which in turn contributes to the inhibition of protein synthesis and cell growth oup.comcapes.gov.br. This disruption of the Akt pathway is a significant contributor to Deoxyspergualin's antiproliferative effects capes.gov.br.

Effects on Eukaryotic Translation Initiation Factor 5A (eIF5A) and Hypusination

A key mechanism of Deoxyspergualin's action involves its impact on eukaryotic translation initiation factor 5A (eIF5A) and its post-translational modification, hypusination ncats.ioresearchgate.netnih.govportlandpress.com. eIF5A is essential for cell growth and plays a role in promoting translation elongation researchgate.netnih.govportlandpress.com. The activation of eIF5A is dependent on a process called hypusination, which is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH) researchgate.netnih.govfrontiersin.org. Deoxyspergualin directly inhibits DHPS, the enzyme responsible for the initial step of spermidine (B129725) transfer to eIF5A oup.comncats.ioresearchgate.netnih.gov. By inhibiting DHPS, Deoxyspergualin effectively blocks the formation of active eIF5A, thereby disrupting protein synthesis and inhibiting cell growth ncats.ioresearchgate.netresearchgate.netnih.gov. This inhibition of DHPS activity by Deoxyspergualin has been demonstrated in cell-free systems researchgate.net.

Cellular Targets and Binding Partners

Deoxyspergualin interacts with specific cellular components, including heat shock proteins and enzymes, to mediate its biological effects.

Identification of Intracellular Receptors (e.g., Hsp70, Hsp90)

Deoxyspergualin exhibits a significant affinity for heat shock proteins, particularly heat shock cognate 70 kDa protein (Hsc70) and heat shock protein 90 kDa (Hsp90) oup.comncats.iotandfonline.comnih.gov. Studies have quantified the binding of Deoxyspergualin to these chaperones, with dissociation constants (Kd) reported as 4 µM for Hsc70 and 5 µM for Hsp90 nih.gov. These binding affinities are within the range of pharmacologically active doses, suggesting that Hsc70 and Hsp90 are key molecular targets for Deoxyspergualin nih.gov. Deoxyspergualin binds to a regulatory C-terminal motif on both Hsc70 and Hsp90 oup.commdpi.com. This interaction with Hsc70 can stimulate its ATPase activity tandfonline.com. Furthermore, Deoxyspergualin has been shown to inhibit the binding of extracellular HSP70 to the cell surface of dendritic cells (DCs), thereby modulating immune responses nih.gov. The interaction with these heat shock proteins is thought to contribute to Deoxyspergualin's immunosuppressive and antiproliferative effects oup.comncats.iotandfonline.com.

Table 1: Binding Affinities of Deoxyspergualin to Heat Shock Proteins

Target ProteinDissociation Constant (Kd)Reference
Hsc704 µM nih.gov
Hsp905 µM nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., Desoxyhypusine Synthase, Nitric Oxide Synthase)

As detailed in section 2.2.5, Deoxyspergualin is a potent inhibitor of Desoxyhypusine Synthase (DHPS) , a critical enzyme in the hypusination pathway of eIF5A oup.comncats.ioresearchgate.netresearchgate.netnih.gov. This inhibition is a primary mechanism through which Deoxyspergualin impacts protein synthesis and cell proliferation.

While Nitric Oxide Synthase (NOS) enzymes are involved in nitric oxide (NO) production, and heat shock proteins (HSPs) can regulate NOS activity mdpi.comnih.govnih.gov, the provided literature does not directly indicate that Deoxyspergualin itself inhibits NOS enzymes. Instead, the focus of Deoxyspergualin's direct enzymatic inhibition is on DHPS. The role of HSPs in regulating NOS activity is a separate area of research where Deoxyspergualin's interaction with HSPs might indirectly influence NO pathways, but this is not a direct enzyme inhibition by Deoxyspergualin on NOS.

Influence on Cellular Apoptosis and Proliferation

Deoxyspergualin influences cellular proliferation and can contribute to apoptosis through its molecular mechanisms.

Induction of Apoptotic Pathways in Specific Cell Lines

Through its inhibition of key cellular processes, Deoxyspergualin contributes to the induction of apoptosis and the inhibition of cell proliferation. By down-regulating Akt kinase, Deoxyspergualin reduces signaling pathways that promote cell survival and growth oup.comcapes.gov.br. Furthermore, its inhibition of protein synthesis, stemming from the disruption of eIF5A activation, also impedes cellular proliferation and can trigger apoptotic cascades ncats.iomdpi.comcapes.gov.br. Studies have indicated that Deoxyspergualin plays an anti-cancer role by inducing apoptosis in lymphoma cells mdpi.com. The disruption of fundamental cellular machinery, such as protein synthesis and cell survival signaling, underscores Deoxyspergualin's capacity to promote cell death in susceptible cell types.

Immunomodulatory Effects of Deoxyspergualin in Experimental Models

Effects on T Lymphocyte Function

Deoxyspergualin exerts a profound influence on T lymphocyte activity, from their initial activation and proliferation to their differentiation into effector cells.

Inhibition of T Cell Activation and Proliferation

Deoxyspergualin has been shown to inhibit the proliferation of human lymphocytes in response to both mitogens and allogeneic stimulation. nih.gov This inhibitory effect is not limited to a single mechanism. In in vitro studies, while DSG was not found to inhibit the early activation of naive CD4 T cells, it effectively hampered their growth following activation. oup.com A key mechanism underlying this is the induction of a block in cell cycle progression, which occurs 2-3 days after antigen stimulation. oup.com

Further research indicates that Deoxyspergualin's impact extends to the differentiation of T cells in the thymus. It has been observed to block the transition of T cells from the CD4-8- stage to the CD4+8+ stage, a critical early control point in T cell development. nih.gov However, the later transition from CD4+8+ to CD4+8- or CD4-8+ appears to be unaffected. nih.gov The drug also inhibits the response of lymph node cells to interleukin 2 (IL-2), a cytokine crucial for T cell proliferation. jst.go.jp This suggests that Deoxyspergualin targets specific pathways involved in lymphocyte proliferation and differentiation rather than inducing a general cytotoxic effect.

Experimental ModelKey Findings on T Cell Activation and Proliferation
In vitro human lymphocytesInhibition of proliferation in response to mitogens and allogeneic stimulation. nih.gov
In vitro naive CD4 T cellsNo inhibition of early activation, but effective inhibition of growth post-activation due to a cell cycle block. oup.com
In vivo murine modelBlockade of early T cell differentiation in the thymus (CD4-8- to CD4+8+ transition). nih.gov
In vivo murine model (allogeneic cell inoculation)Inhibition of lymph node cell proliferation in the presence of exogenous IL-2. jst.go.jp

Modulation of Cytokine Production by T Cells

The immunomodulatory effects of Deoxyspergualin are also mediated through its influence on cytokine production by T cells. A consistent finding in experimental models is the decreased production of pro-inflammatory cytokines. Specifically, DSG treatment has been shown to inhibit the production of Interferon-gamma (IFN-γ) by Th1 effector T cells. oup.comoup.com This reduction in IFN-γ is believed to be a key part of its immunosuppressive mechanism. nih.gov

In addition to IFN-γ, Deoxyspergualin has been found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). oup.com The production of Interleukin-6 (IL-6) is also suppressed by DSG when cells are stimulated by allogeneic lymphocytes, S. aureus, PHA, or Con A. nih.gov Interestingly, the addition of recombinant IL-6 was able to completely or partially overcome the suppressive effects of DSG in some experimental setups, suggesting that the inhibition of IL-6 synthesis is a significant, though not sole, mechanism of DSG's action. nih.gov

CytokineEffect of DeoxyspergualinExperimental Context
IFN-γ InhibitionProduced by Th1 effector T cells. oup.comoup.com
TNF-α InhibitionDetected in plasma of treated animals. oup.com
IL-6 InhibitionIn response to various stimuli (e.g., allogeneic lymphocytes, mitogens). nih.gov
IL-10 Appears important for therapeutic effectIn a combined therapy model for allograft survival. nih.gov

Impact on Regulatory T Cell Development and Function

Current research from the provided search results does not offer specific information on the direct impact of Deoxyspergualin on the development and function of regulatory T cells (Tregs). While the general functions of Tregs in maintaining immune homeostasis are well-established, their interaction with Deoxyspergualin in experimental models has not been detailed in the available literature.

Suppression of Cytotoxic T Lymphocyte Generation

Deoxyspergualin and its more stable analogue, deoxymethylspergualin (MeDSG), have demonstrated a marked ability to suppress the generation of cytotoxic T lymphocytes (CTLs). nih.gov This suppression is particularly evident during the differentiation phase of secondary CTLs, rather than at the effector phase where CTLs are already active. nih.gov In vitro studies have shown that MeDSG suppresses the induction of secondary CTLs in a dose-dependent manner. nih.gov

The inhibitory effect of Deoxyspergualin on CTL generation appears to be linked to its impact on cytokine production. The suppression of CTL induction by MeDSG was completely reversed by the addition of exogenous IFN-γ and partially by IL-2. nih.gov This suggests that a primary mechanism for DSG's suppression of CTLs is its interference with the production of IFN-γ by lymphocytes. nih.gov Furthermore, Deoxyspergualin has been shown to inhibit cellular cytotoxicity that is generated after a 7-day challenge with allo-antigens. nih.gov

Influence on B Lymphocyte Responses

Deoxyspergualin also significantly affects the humoral arm of the immune system by targeting B lymphocytes.

Suppression of Antibody Production (e.g., IgM, IgG)

Deoxyspergualin has been found to suppress the synthesis of immunoglobulins by B lymphocytes in both T cell-dependent and T cell-independent systems. nih.gov This effect is manifested in the early stages of B cell differentiation. nih.gov Specifically, DSG has been shown to inhibit the production of both IgM and IgG. nih.gov

The compound and its derivatives suppress the production of IgG and IgM by both naive (sIgD+) and post-switch (sIgD-) B cells, although the effect is more pronounced in the naive B cell population. nih.gov In studies using unfractionated B cells, Deoxyspergualin was also found to suppress the production of IgA. nih.gov This broad-spectrum inhibition of antibody production underscores the potent effect of Deoxyspergualin on B cell function.

ImmunoglobulinEffect of DeoxyspergualinTarget B Cell Population
IgM SuppressionNaive (sIgD+) and post-switch (sIgD-) B cells. nih.gov
IgG SuppressionNaive (sIgD+) and post-switch (sIgD-) B cells. nih.gov

Effects on B Cell Differentiation and Maturation (e.g., sIgD+ B cells, pre-B cell differentiation)

Deoxyspergualin exerts a notable influence on the developmental stages of B lymphocytes. Research indicates that DSG preferentially targets naive B cells for its immunosuppressive effects. Specifically, it has been shown to inhibit the growth and maturation of surface IgD-positive (sIgD+) naive B cells that are stimulated via the CD40 pathway. nih.govnih.gov This inhibitory action is more potent on sIgD+ B cells compared to their sIgD- counterparts. nih.govnih.gov

The compound also suppresses the production of immunoglobulins, including IgG, IgM, and IgA, by both sIgD+ and sIgD- B cell populations, with a more pronounced effect observed in the naive sIgD+ cells. nih.govnih.gov Furthermore, studies in murine models have revealed that Deoxyspergualin can block the differentiation of pre-B cells into mature B cells. nih.gov This blockade occurs at a specific checkpoint in the bone marrow, the transition from the A-C to the C' stage, which is governed by the expression of the pre-B cell receptor complex containing the immunoglobulin heavy chain. nih.govnih.govsci-hub.se

Table 1: Effects of Deoxyspergualin on B Cell Subsets
B Cell PopulationObserved Effect of DeoxyspergualinReference
sIgD+ naive B cellsPreferential inhibition of growth and maturation; stronger suppression of proliferation compared to sIgD- cells. nih.govnih.gov
sIgD- B cellsLess inhibition of proliferation compared to sIgD+ cells. nih.govnih.gov
Pre-B cellsInhibition of differentiation to mature B cells by blocking the A-C to C' transition. nih.govnih.govnih.govsci-hub.se
Unfractionated B cellsSuppression of IgG, IgM, and IgA production. nih.govnih.gov

Macrophage and Dendritic Cell Modulation

Deoxyspergualin has been shown to interfere with the antigen presentation capabilities of macrophages and other antigen-presenting cells (APCs). In vivo studies in mice demonstrated that peritoneal macrophages and B cells from DSG-treated animals had a significantly reduced ability to present antigens to T cells. jst.go.jp Interestingly, this impairment in antigen presentation did not appear to be a result of reduced expression of MHC class I, MHC class II, or various co-stimulatory molecules on the surface of these APCs. jst.go.jp This suggests that the immunosuppressive effect may stem from alterations in the release of soluble factors from APCs treated with DSG. jst.go.jp

Further research has indicated that Deoxyspergualin interferes with the processing of antigens within monocytes. nih.govmdpi.com It was observed that DSG inhibited T cell proliferation in response to whole protein antigens but had minimal effect on the response to pre-processed antigenic peptides. nih.govmdpi.com This effect was specific to monocytes and could not be overcome by the addition of external cytokines like IL-1, IL-2, IL-6, or co-stimulatory signals. nih.govmdpi.com

The effect of Deoxyspergualin on the phagocytic activity of macrophages appears to be limited. In a study conducted in mice, the administration of DSG did not affect the systemic clearance of colloidal carbon from the bloodstream or the organ distribution of sheep red blood cells. nih.gov These findings suggest that DSG does not broadly impair the general phagocytic function of the mononuclear phagocytic system in vivo. nih.gov Additionally, another study reported that Deoxyspergualin did not inhibit the oxidative burst in macrophages, a critical component of their antimicrobial activity that is distinct from the initial engulfment process. nih.gov

In contrast, the effect of DSG on the release of other inflammatory cytokines appears to be context-dependent. One study in mice showed that macrophages from DSG-treated animals produced less TNF-alpha and IL-1beta when presenting antigen to T cells. jst.go.jp However, in a rat model of renal allograft rejection, DSG treatment did not affect the LPS-induced production of IL-1beta, TNF-alpha, and IL-6 mRNA and protein by monocytes. nih.gov

Table 2: Deoxyspergualin's Impact on Macrophage Functions
Macrophage/Monocyte FunctionObserved Effect of DeoxyspergualinReference
Antigen PresentationReduced ability to present antigens; likely interferes with antigen processing. jst.go.jpnih.govmdpi.com
Phagocytic ActivityNo significant influence on systemic particle clearance in vivo. nih.gov
Oxidative BurstNot inhibited. nih.gov
Nitric Oxide (NO) ProductionInhibited induction of inducible nitric oxide synthase (iNOS), leading to reduced NO release. nih.gov
Cytokine Release (TNF-alpha, IL-1beta)Inhibited in an antigen presentation context; no effect on LPS-induced release in another model. nih.govjst.go.jp

Effects on Natural Killer (NK) Cell Activity

The immunosuppressive activity of Deoxyspergualin does not appear to extend to Natural Killer (NK) cells. An in vitro study examining the effects of DSG on various cytotoxic cells found that while it inhibited cytotoxic T lymphocytes, it did not significantly affect the killing activity of NK cells or lymphokine-activated killer (LAK) cells. nih.gov

Broader Immunological Impact on Immune Cell Subsets and Homeostasis

Deoxyspergualin has a widespread impact on the homeostasis of various immune cell subsets, with a particularly notable effect on lymphocytes. In a rat renal transplant model, treatment with DSG resulted in a moderate inflammatory infiltrate in the transplanted kidneys, which was composed of approximately 50% macrophages and 50% lymphocytes. nih.gov However, these infiltrating cells showed significantly less activation, as indicated by reduced IL-2 receptor expression, compared to untreated controls. nih.gov This suggests that while DSG may not prevent cell infiltration entirely, it dampens their activation state. The study concluded that Deoxyspergualin has immunosuppressive effects on both lymphocytes and monocytes, with a more pronounced impact on lymphocytes. nih.gov

Preclinical Efficacy and Therapeutic Potential in Disease Models

Application in Allograft Rejection Models

Deoxyspergualin has been extensively studied in the context of allograft rejection, where it has shown remarkable effectiveness in preventing the host's immune system from attacking transplanted organs and tissues.

Preclinical studies in various animal models have established the potent ability of Deoxyspergualin to prevent the rejection of organ allografts. In rodent models, DSG has been shown to prolong the survival of kidney, heart, liver, and skin grafts. For instance, in rat renal transplantation studies, short-term administration of DSG resulted in longer allograft survival compared to untreated controls. nih.gov This was associated with the prevention of lethal attacks by effector cells on tubular cells and the induction of suppressor cells. nih.gov Furthermore, DSG was found to suppress the local proliferation of inflammatory macrophages within acutely rejecting rat renal allografts, suggesting a direct effect on this cell type. nih.gov

In canine kidney allograft models, DSG also proved effective in preventing rejection. nih.gov Similarly, in rat heart allotransplantation, DSG demonstrated a clear immunosuppressive effect. nih.gov The efficacy of DSG extends to primate models, which are more clinically relevant. Studies in these models have further corroborated the findings from rodent studies, highlighting DSG's potential as a powerful agent for controlling allograft rejection. The immunosuppressive action of DSG is attributed to its ability to inhibit the IL-2-stimulated maturation of T cells and its interaction with Hsc70, a member of the Hsp70 family. nih.gov

Table 1: Effect of Deoxyspergualin on Organ Allograft Survival in Animal Models This table summarizes the findings on the efficacy of Deoxyspergualin in prolonging the survival of various organ allografts in preclinical models.

Animal Model Organ Graft Key Findings
Rat Kidney Prolonged allograft survival; prevented lethal effector cell attack on tubular cells; induced suppressor cells. nih.gov
Rat Kidney Reduced macrophage accumulation and inhibited local macrophage proliferation within the graft. nih.gov
Dog Kidney Demonstrated effectiveness in preventing rejection. nih.gov
Rat Heart Showed a definitive immunosuppressive effect, preventing rejection. nih.gov
Rat Corneal Effectively suppressed corneal allograft rejection at specific dosages. nih.gov

Deoxyspergualin has shown promise in modulating Graft-versus-Host Disease (GVHD), a serious complication of allogeneic hematopoietic stem cell transplantation. In murine models of lethal GVHD, DSG demonstrated a marked potential for treatment. nih.gov It was found to suppress the effector mechanisms responsible for the fatal outcome of the disease. nih.gov Combination therapy of DSG with methotrexate (B535133) resulted in longer survival times than either agent alone. nih.gov Importantly, long-term survivors treated with DSG became stable chimeras, indicating the induction of tolerance. nih.gov The mechanism of action in this context involves the inhibition of cytotoxic T lymphocyte (CTL) activity, both in the induction and advanced stages of GVHD. nih.gov

Further studies in rat models of small bowel transplantation established that prophylactic administration of DSG significantly suppressed GVHD, leading to long-term survival of over 300 days. nih.gov The compound was particularly effective against cutaneous GVHD. nih.gov In vitro analyses revealed that DSG inhibited natural killer (NK) cell activities, which correlated with the in vivo course of GVHD. nih.gov Research in mice across major and minor histocompatibility barriers also showed that DSG could prevent GVHD. nih.gov For instance, in a model across minor histocompatibility barriers, 75% of DSG-treated mice survived for more than 150 days. nih.gov

Table 2: Efficacy of Deoxyspergualin in Experimental Models of Graft-versus-Host Disease This table outlines the effects of Deoxyspergualin on survival and disease parameters in various preclinical GVHD models.

Animal Model GVHD Type Key Findings
Mouse Lethal GVHD Marked potential for treatment; combination with methotrexate prolonged survival; induced stable chimerism. nih.gov
Rat Small Bowel Transplant-induced GVHD Prophylactic administration greatly suppressed GVHD, leading to >300 days survival; particularly effective against cutaneous GVHD. nih.gov
Mouse Across Minor Histocompatibility Barriers 75% of treated mice survived for over 150 days. nih.gov
Mouse Semi-allogeneic model Prevented GVHD but also suppressed graft-versus-leukemia effects. nih.gov

The potential of Deoxyspergualin to inhibit xenograft rejection, the rejection of tissue transplanted from a different species, has also been investigated. In a guinea pig-to-rat heart transplantation model, DSG treatment moderately prolonged xenograft survival. nih.gov The mechanism appeared to be related to the suppression of xenoreactive antibody production, as evidenced by a significant reduction in serum IgM levels and reduced deposits of IgM and IgG in the rejected grafts. nih.gov

In a hamster-to-rat cardiac xenograft model, DSG was shown to suppress first-set rejection and hyperacute rejection induced by sensitization. nih.gov A combination of DSG with splenectomy further prolonged graft survival. nih.gov This combined treatment effectively suppressed the antibody response for over two weeks. nih.gov However, in a discordant xenograft model (guinea pig to Lewis rat), while DSG in combination with splenectomy significantly reduced natural antibody titers, it failed to prevent hyperacute rejection. nih.gov This suggests that while DSG can inhibit natural antibody production, other mechanisms, possibly complement-mediated, play a critical role in hyperacute rejection in such discordant models. nih.gov

Table 3: Deoxyspergualin in Xenograft Rejection Models This table summarizes the outcomes of Deoxyspergualin treatment in various animal models of xenotransplantation.

Xenograft Model Key Findings
Guinea pig-to-rat heart Moderately prolonged xenograft survival; suppressed xenoreactive antibody production. nih.gov
Hamster-to-rat heart Suppressed first-set and hyperacute rejection; combination with splenectomy further prolonged graft survival by suppressing antibody response. nih.gov
Guinea pig-to-Lewis rat heart (discordant) Inhibited natural antibody production but failed to prevent hyperacute rejection. nih.gov

Research in Autoimmune Disease Models

Deoxyspergualin has been evaluated for its therapeutic potential in various animal models of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies in Lewis rats have shown that prophylactic administration of Deoxyspergualin profoundly inhibits the clinical and histologic signs of EAE induced by myelin basic protein. nih.gov The treatment, when administered during the inductive phase, significantly delayed the onset of the disease. nih.gov DSG was found to suppress the antigen-specific proliferation of lymph node cells and the ability of spleen cells to transfer EAE. nih.gov Furthermore, it was also effective in preventing passive EAE induced by an encephalitogenic T cell line, indicating its ability to suppress both the inductive and effector phases of the disease. nih.gov These findings suggest that DSG is not a non-specific lymphocyte toxin but rather a unique immunomodulator. nih.gov

The efficacy of Deoxyspergualin has also been investigated in animal models of rheumatoid arthritis. In a mouse model of collagen-induced arthritis, prophylactic administration of DSG suppressed the development of arthritis and the immunological response to native type II collagen in a dose-dependent manner. nih.gov Treatment initiated after the primary immunization also inhibited the development of arthritis. nih.gov

Further studies in various models of rheumatoid arthritis, including adjuvant arthritis and collagen type-II induced arthritis in Lewis rats, and spontaneously developing polyarthritis in MRL/l mice, have elucidated the disease-modifying potential of DSG. nih.gov In adjuvant arthritis, DSG prevented the spread of the disease and reduced the arthritis index. nih.gov In collagen-induced arthritis, DSG was very effective in inhibiting joint swelling, and it also depressed average antibody titers and reduced circulating rheumatoid factor. nih.gov Even when treatment was started after the establishment of polyarthritis, DSG significantly suppressed paw diameters and inhibited the humoral response. nih.gov These results suggest that DSG could be a potential therapeutic agent for human rheumatoid arthritis. nih.gov

Table 4: Effects of Deoxyspergualin in Experimental Autoimmune Disease Models This table presents the key findings of Deoxyspergualin's efficacy in preclinical models of autoimmune diseases.

Disease Model Animal Key Findings
Experimental Autoimmune Encephalomyelitis (EAE) Lewis Rat Prophylactic administration profoundly inhibited clinical and histologic signs; delayed disease onset; suppressed both inductive and effector phases of EAE. nih.gov
Collagen-Induced Arthritis Mouse Prophylactic and early therapeutic administration suppressed the development of arthritis and the immune response to type II collagen. nih.gov
Adjuvant Arthritis Lewis Rat Prevented the spread of the disease and reduced the arthritis index. nih.gov
Collagen Type-II Induced Arthritis Lewis Rat Effectively inhibited joint swelling, depressed antibody titers, and reduced rheumatoid factor. nih.gov
Spontaneously Developing Polyarthritis MRL/l Mouse Demonstrated disease-modifying potential. nih.gov

Antineoplastic Mechanisms in Cancer Models

Beyond its immunosuppressive effects, Deoxyspergualin has been investigated for its anticancer properties, demonstrating inhibition of tumor growth and induction of programmed cell death in various cancer models.

Deoxyspergualin has shown potent in vivo anti-tumor activity. nih.gov In a hamster-to-rat cardiac xenograft model, DSG, particularly in combination with rabbit antithymocyte globulin (RATG), significantly prolonged graft survival, indicating its potent immunosuppressive effects that are relevant to controlling tumor growth in xenograft settings. mdpi.com In leukemia models, DSG has demonstrated the ability to prolong the survival times of mice bearing leukemia cells. researchgate.net Its mechanism in these models is linked to the depletion of polyamines within the tumor cells. researchgate.net Studies in semi-allogeneic murine models also showed that while DSG could prevent graft-versus-host disease, it concurrently suppressed the graft-versus-leukemia effects. walshmedicalmedia.com

The antiproliferative effects of Deoxyspergualin are, in part, attributable to its ability to induce apoptosis, or programmed cell death. An analogue of DSG, methyldeoxyspergualin (B1211494) (MeDSG), was found to inhibit the proliferation of rapidly dividing murine T-cell hybridomas, leading to cell death. eur.nlmdpi.com This cell death was characterized by classic apoptotic features, including chromatin condensation and DNA fragmentation. eur.nlmdpi.com Furthermore, MeDSG was observed to cause a reduction in the mitochondrial transmembrane potential, a key event in the apoptotic cascade. eur.nlmdpi.com These findings suggest that the antitumor properties of DSG are linked to its capacity to trigger apoptosis in dividing cells. eur.nlmdpi.com

Deoxyspergualin exerts effects on key immune cells that constitute the tumor microenvironment. The compound has been shown to inhibit human lymphocyte proliferation in response to both mitogens and allogeneic stimulation. nih.gov This inhibitory effect is observed whether the lymphocytes or the monocytes are directly treated with the drug, although the impact appears more significant on the lymphocyte component. nih.gov In a rat renal transplant model, which provides insights into immune cell infiltration, DSG-treated animals showed a moderate interstitial infiltrate composed of both macrophages and lymphocytes. nih.gov However, there was significantly less activation, as indicated by IL-2R expression, in the immune cells infiltrating the tissue of treated animals compared to controls. nih.gov This suggests that Deoxyspergualin can modulate the activity of tumor-infiltrating lymphocytes and monocytes, potentially altering the supportive network for tumor growth.

Data Tables

Table 1: Efficacy of Deoxyspergualin in Autoimmune Disease Models

Disease ModelAnimal ModelKey Findings
Experimental Autoimmune MyocarditisLewis RatsDecreased heart weight/body weight ratio; reduced macroscopic and microscopic myocarditis scores. nih.govnih.gov
Experimental Autoimmune ThyroiditisCBA MiceSuppressed lymphoid infiltration of thyroid; reduced serum anti-thyroglobulin antibody titers. nih.gov
Systemic Lupus ErythematosusMRL/lpr MiceReduced SLE-like symptoms; suppressed IgG-producing cells and anti-DNA antibodies; improved glomerular histology. nih.govnih.govnih.gov

Table 2: Antineoplastic Effects of Deoxyspergualin in Preclinical Models

Cancer ModelKey FindingsMechanism
LeukemiaProlonged survival in mice. researchgate.netInhibition of polyamine and protein biosynthesis. researchgate.net
Murine T-cell HybridomasInhibition of proliferation and induction of cell death. eur.nlmdpi.comInduction of apoptosis via mitochondrial pathway. eur.nlmdpi.com
In vivo Immune InfiltrationReduced activation of infiltrating lymphocytes and monocytes. nih.govInhibition of lymphocyte proliferation and activation. nih.gov

Activity in Multidrug-Resistant Cells

Deoxyspergualin (DSG), a synthetic analogue of the antitumor antibiotic spergualin (B1253210), has been investigated for its efficacy in multidrug-resistant (MDR) cancer cells. nih.gov Unlike other immunosuppressive agents such as cyclosporin (B1163) A and FK506 which can modify P-glycoprotein (Pgp)-mediated multidrug resistance, deoxyspergualin does not appear to share this capability. nih.gov

Studies were conducted to compare the activity of deoxyspergualin in parent and MDR cell lines. nih.gov In vitro experiments using murine (EMT6/P and EMT6/AR1.0) and human (H69/P and H69/LX4) cell lines showed that deoxyspergualin's cytotoxic mechanism, particularly in the presence of horse serum (which is low in copper amine oxidase), is likely independent of polyamine oxidation. nih.gov

Crucially, investigations into specific mechanisms of resistance modulation found that deoxyspergualin did not reverse key characteristics of the MDR phenotype. It failed to enhance the accumulation of radiolabeled daunorubicin (B1662515) in EMT6/AR1.0 MDR cells. nih.gov Furthermore, deoxyspergualin did not restore the drug sensitivity of the resistant cell lines (EMT6/AR1.0 or H69/LX4) to that of their parent lines. nih.gov In membrane preparations from H69/LX4 cells, which overexpress P-glycoprotein, deoxyspergualin did not inhibit the photo-affinity labeling of Pgp by [3H]-azidopine. nih.gov This indicates that deoxyspergualin does not interact with the P-glycoprotein drug-binding site in the same way as other MDR modulators. nih.gov

Despite its inability to modify Pgp-mediated resistance, deoxyspergualin's lack of cross-resistance with common chemotherapeutic agents makes it a compound of interest for further investigation as an anti-cancer agent. nih.gov

Table 1: Effects of Deoxyspergualin on Multidrug-Resistant (MDR) Cells

Feature Studied Cell Lines Key Finding Citation
Pgp-Mediated Resistance EMT6/AR1.0, H69/LX4 Does not share the ability of cyclosporin A and FK506 to modify Pgp-mediated multidrug resistance. nih.gov
Drug Accumulation EMT6/AR1.0 Did not enhance the accumulation of [3H]-daunorubicin. nih.gov
Drug Sensitivity EMT6/AR1.0, H69/LX4 Did not restore sensitivity of resistant cells to that of parent lines. nih.gov

| Pgp Binding | H69/LX4 | Did not inhibit the photo-affinity labeling of P-glycoprotein with [3H]-azidopine. | nih.gov |

Exploration in Other Preclinical Disease Paradigms (e.g., Inflammatory Diseases)

The therapeutic potential of deoxyspergualin has been extensively explored in various preclinical animal models of autoimmune and inflammatory diseases. nih.gov The compound has shown significant efficacy in suppressing disease development and progression across different models, highlighting its potent immunosuppressive properties.

In a rat model of experimental autoimmune myocarditis (EAM), an analogue for human giant cell myocarditis, deoxyspergualin demonstrated a preventive effect on the development of the disease. nih.gov Treatment with DSG resulted in a significant decrease in the heart weight/body weight ratio as well as reduced macroscopic and microscopic scores for myocarditis compared to control animals. nih.gov

Deoxyspergualin has also been shown to have a curative effect on the development of a Systemic Lupus Erythematosus (SLE)-like autoimmune disease in MRL/lpr mice. nih.govnih.gov In this model, treatment resulted in a decrease in autoantibody levels, including those to double-stranded DNA, and a reduction in circulating rheumatoid factor. nih.gov The compound inhibited proteinuria and the development of glomerulonephritis, leading to improved survival rates. nih.gov When administered after the disease was established, deoxyspergualin was able to return urine-protein values and renal function markers (serum urea (B33335) and creatinine) to normal levels. nih.gov

In the context of arthritis, deoxyspergualin was studied in a collagen-induced arthritis model in mice. nih.gov Prophylactic administration suppressed the development of arthritis and the associated immunological response to native type II collagen in a dose-dependent manner. nih.gov However, when treatment was initiated after a booster injection (i.e., in more established disease), it did not suppress the development of arthritis, despite reducing antibody production. nih.gov

These preclinical studies collectively demonstrate the broad-ranging efficacy of deoxyspergualin in mitigating the pathological processes of various autoimmune and inflammatory conditions. nih.gov

Table 2: Efficacy of Deoxyspergualin in Preclinical Inflammatory Disease Models

Disease Model Animal Key Findings Citations
Experimental Autoimmune Myocarditis (EAM) Rat Prevented development of myocarditis; significantly decreased heart weight/body weight ratio and histopathological scores. nih.gov
Systemic Lupus Erythematosus (SLE)-like Disease MRL/lpr Mouse Decreased autoantibodies (anti-dsDNA) and rheumatoid factor; inhibited proteinuria and glomerulonephritis; improved survival rate; restored renal function in established disease. nih.govnih.gov

| Collagen-Induced Arthritis | Mouse | Prophylactic treatment suppressed arthritis development and immune response to collagen; therapeutic treatment did not suppress clinical arthritis. | nih.gov |

Table of Mentioned Compounds

Compound Name
Azidopine
Collagen
Cyclosporin A
Daunorubicin
Deoxyspergualin (DSG)
FK506 (Tacrolimus)
Spergualin
Spermidine (B129725)
Spermine (B22157)
Urea

Structure Activity Relationships and Analog Development for Enhanced Biological Activity

Synthesis and Evaluation of Deoxyspergualin Analogues

Analogues have been systematically synthesized and evaluated in various preclinical models to elucidate their SAR and identify compounds with superior therapeutic indices. These evaluations typically involve testing in graft-versus-host disease (GVHD) models in mice, heart allotransplantation models in rats, and, crucially, non-human primate models for immunosuppressive efficacy researchgate.netresearchgate.netnih.govuwo.caacs.orgnih.gov. The development of analogues like LF 15-0195 (Anisperimus) and various modified DSG structures exemplifies the success of these synthetic and evaluative strategies researchgate.netacs.orgmedkoo.comnih.govacs.org.

Modifications to the Spermidine (B129725) Moiety and Guanidino Group

Deoxyspergualin's structure comprises a spermidine-like polyamine chain linked to a guanidino-terminated heptanoyl moiety via an alpha-hydroxyglycine residue ncats.ioontosight.ai. Both the spermidine and guanidino groups are critical for its biological activity.

Research into modifications of the spermidine moiety has revealed its significant role in the compound's cell-binding capabilities and its ability to mediate long-lasting antiproliferative effects jst.go.jpjst.go.jp. For instance, methylation at specific positions within the spermidine chain has led to analogues with enhanced in vivo activity, potentially due to increased metabolic stability acs.orgnih.gov. The analogue 60e, a methylated derivative, demonstrated significantly improved potency compared to DSG in rat heart allotransplantation models acs.orgnih.gov.

Modifications have also been explored at the hydroxyglycine central region , which acts as a linker between the spermidine and guanidino-containing portions of the molecule. The introduction of bioisosteric replacements, such as malonic acid derivatives or carbamate (B1207046) linkages in place of the hydroxyglycine residue, has yielded analogues with comparable or even superior immunosuppressive activity in various models researchgate.netnih.govacs.org. For example, compound 27a, a carbamate derivative, exhibited improved chemical stability and potent immunosuppressive effects researchgate.netnih.govacs.org. The guanidino group remains a fundamental feature, essential for the molecule's interaction with its biological targets.

Impact of Structural Changes on Immunosuppressive and Anticancer Activity in vitro/in vivo

Structural modifications to deoxyspergualin have yielded analogues with significantly altered potency and selectivity for both immunosuppressive and anticancer activities.

Immunosuppressive Activity: DSG and its analogues are potent inhibitors of immune responses, affecting T lymphocytes, B lymphocytes, and antigen-presenting cells ncats.ioontosight.ai. Analogues derived from modifications to the hydroxyglycine region, such as malonic derivatives (e.g., 13a) and carbamates (e.g., 27a), have demonstrated activity comparable to or exceeding that of DSG in models like GVHD and heart allotransplantation in rats researchgate.netnih.govacs.org. Similarly, methylation of the spermidine moiety has produced highly potent analogues, such as 60e, which showed marked improvements in potency in rat heart allotransplantation models acs.orgnih.gov.

The analogue LF 15-0195 (Anisperimus) stands out for its enhanced immunosuppressive profile. In vivo studies have shown that LF 15-0195 significantly prolongs renal allograft survival in monkeys, with specific doses demonstrating prolonged graft function compared to untreated controls researchgate.netuwo.ca. Furthermore, LF 15-0195 has been shown to prevent allograft rejection and induce operational tolerance in mouse cardiac allograft models, often synergizing with other immunosuppressants like rapamycin (B549165) nih.govaai.org. It also demonstrates efficacy in cell-mediated autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) in rats, by promoting the development of regulatory T cells and inducing long-lasting tolerance medkoo.comaai.orgaai.org.

Anticancer Activity: Beyond immunosuppression, deoxyspergualin exhibits notable anticancer properties, primarily through the inhibition of cell proliferation and induction of apoptosis jst.go.jpnih.govcapes.gov.br. DSG has been shown to inhibit protein synthesis by targeting key molecules like p70 S6 kinase and Akt kinase capes.gov.br. Analogues like those with glycine (B1666218) or L-serine substitutions in the hydroxyglycine region showed significant biological activity, though generally less potent than DSG itself researchgate.net. The structural modifications that enhance immunosuppressive activity often correlate with improved anticancer effects, highlighting a shared mechanism of action, possibly related to cell cycle regulation and protein synthesis inhibition nih.govcapes.gov.br.

Development of Novel Analogues with Improved Potency and Stability in Experimental Systems

The pursuit of deoxyspergualin analogues with superior properties has led to the development of compounds like LF 15-0195, which addresses some of the limitations of the parent compound. LF 15-0195 exhibits enhanced aqueous stability and greater resistance to oxidation compared to DSG, contributing to its improved pharmacokinetic profile uwo.ca. Its demonstrated efficacy in prolonging allograft survival in primates and inducing tolerance in rodent models underscores its potential as a next-generation immunosuppressive agent researchgate.netnih.govuwo.caaai.org.

Other structural modifications have also focused on enhancing metabolic stability and chemical resilience. For instance, the methylation of the spermidine moiety in analogues like 60e not only boosted potency but also potentially increased metabolic stability, leading to its selection for further clinical evaluation acs.orgnih.gov. Similarly, carbamate derivatives like 27a were identified as candidates for clinical development due to their improved chemical stability compared to DSG researchgate.netnih.govacs.org. The advancement of synthetic methodologies, such as the Ugi reaction, has facilitated the rapid generation of diverse libraries of DSG analogues, enabling more efficient exploration of SAR and the discovery of compounds with optimized potency and stability researchgate.netsemanticscholar.orgescholarship.org. These efforts continue to refine the therapeutic potential of the deoxyspergualin scaffold.

Pharmacological Interactions and Combination Strategies in Experimental Systems

Synergistic Effects with Other Immunosuppressants in Preclinical Models (e.g., Cyclosporine A, FK506)

In the realm of organ transplantation, preclinical studies have demonstrated that combining Deoxyspergualin with calcineurin inhibitors, such as Cyclosporine A (CsA) and Tacrolimus (FK506), can lead to significantly improved outcomes compared to monotherapy. nih.govnih.govnih.gov

In a rat cardiac allograft model, the combination of a low dosage of FK506 with DSG resulted in a synergistic effect, prolonging allograft survival more effectively than either agent alone. nih.gov The timing of administration was found to be a critical factor, with the most effective regimen being FK506 started on the day of transplantation and DSG initiated four days post-transplantation. nih.gov Similarly, in a rat skin transplantation model with major histocompatibility differences, the combined therapy of DSG and CsA was superior to each monotherapy in prolonging the median survival time of the skin grafts. nih.gov Isobologram analysis of graft survival in mice treated with both DSG and CsA confirmed that this drug combination produces synergistic immunosuppression. nih.gov

The success of these combinations has also been observed in other xenografting models, such as pancreatic islet transplantation. nih.gov However, not all studies have shown a clear synergistic interaction. In a study involving dogs after renal transplantation, synergistic effects between DSG, cyclosporine, and steroids were not evident. nih.gov

Preclinical ModelCombination AgentsKey FindingsReference
Rat Cardiac AllograftDSG and FK506Synergistic prolongation of allograft survival. Optimal timing of administration enhanced efficacy. nih.gov
Rat Skin AllograftDSG and Cyclosporine ACombination therapy was superior to monotherapy in extending median survival time. nih.gov
Mouse Heart AllograftDSG and Cyclosporine AIsobologram analysis confirmed synergistic immunosuppressive effects. nih.gov
Dog Renal TransplantDSG, Cyclosporine, and SteroidsSynergistic interactions were not evident in this model. nih.gov

Combination with Chemotherapeutic Agents in Cancer Models

Deoxyspergualin has demonstrated antitumor activity in preclinical cancer models, which has prompted investigations into its potential use in combination with conventional chemotherapeutic agents. nih.gov Its primary mode of action in this context appears to be cytostatic, rather than cytotoxic. nih.gov

In studies on the murine leukemia cell line L1210, DSG showed a time-dependent growth-inhibitory effect. nih.gov Flow cytometric analysis revealed that DSG causes a delay in cell cycle progression, preventing cells from transitioning from the G0/G1 phase to the S phase. nih.govnih.gov This cytostatic effect suggests a potential for combination with cell cycle-specific chemotherapeutic agents that target cells in other phases of the cell cycle. While direct preclinical studies combining DSG with specific chemotherapeutic agents like doxorubicin (B1662922) are not extensively detailed in the provided literature, the demonstrated anti-leukemic activity of DSG alone provides a strong rationale for such combinations. nih.gov For instance, DSG treatment increased the life span of mice with L1210 leukemia by over 150%. nih.gov

It is important to note that while DSG shares some mechanistic similarities with other immunosuppressants like Cyclosporine A and FK506, it does not appear to share their ability to modify P-glycoprotein (Pgp)-mediated multidrug resistance. nih.gov This indicates that its potential synergy with chemotherapy would likely not stem from overcoming this specific resistance mechanism. nih.gov

Cancer ModelAgent(s)Observed EffectReference
Murine Leukemia (L1210)Deoxyspergualin (monotherapy)Increased life span of mice by >150%. Reduced tumor burden by 2 to 6 log10 units depending on the administration schedule. nih.gov
Murine Leukemia Cell Line (L1210)Deoxyspergualin (monotherapy)Cytostatic effect, preventing progression from G0/G1 to S phase of the cell cycle. nih.gov

Theoretical Basis for Rational Combination Therapies

The rationale for combining Deoxyspergualin with other drugs stems from their complementary mechanisms of action, which can lead to enhanced therapeutic effects and potentially overcome drug resistance.

In immunosuppression, the synergy between DSG and calcineurin inhibitors like Cyclosporine A and FK506 is based on targeting different pathways in T-cell activation. Calcineurin inhibitors prevent the transcription of interleukin-2 (B1167480) (IL-2) by inhibiting the phosphatase activity of calcineurin, a crucial step in the T-cell signaling pathway. mdpi.comresearchgate.netyoutube.comyoutube.com In contrast, DSG has a strong immunosuppressive effect through an antiproliferative action that inhibits the IL-2-stimulated maturation of T-cells from the G0/G1 phases to the S and G2/M phases. nih.gov By targeting both the production of IL-2 and the cellular response to it, the combination of these agents can achieve a more comprehensive blockade of the immune response than either drug alone.

In the context of cancer therapy, the theoretical basis for combining DSG with traditional chemotherapeutic agents lies in its cytostatic properties. nih.gov Many standard chemotherapy drugs are cytotoxic, killing cancer cells by damaging their DNA or interfering with cellular division, often with specificity for certain phases of the cell cycle. uniroma1.itverywellhealth.com Since DSG arrests cells in the G0/G1 phase, it could potentially be used to synchronize the cell population, making them more susceptible to a subsequent chemotherapeutic agent that targets cells in the S or M phase. nih.gov This approach, known as sequential chemotherapy, could theoretically maximize the cancer-killing effect while minimizing damage to healthy tissues. verywellhealth.com The goal of such combination therapies is to achieve a synergistic effect, where the combined impact is greater than the sum of the effects of the individual drugs. mdpi.comsemanticscholar.org

Advanced Methodologies in Deoxyspergualin Research

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models have been fundamental in dissecting the cellular and molecular mechanisms of Deoxyspergualin's immunosuppressive effects. These systems allow for the controlled investigation of DSG's impact on specific immune cell populations, including T cells, B cells, and macrophages.

T Cell Activation: Studies on T lymphocytes have revealed that Deoxyspergualin exerts a clear inhibitory effect on CD4+ T cells. nih.gov While it does not inhibit the proliferation of T helper cell lines induced by antigens or mitogens in vitro, preincubation of CD4+ T line cells with DSG during IL-2-driven proliferation has been shown to inhibit subsequent antigen-induced activation. nih.gov This suggests that DSG's primary impact is on the differentiation phase of T cell responses rather than the effector phase. nih.gov Specifically, DSG has been found to suppress the generation of alloreactive secondary cytotoxic T lymphocytes (CTLs) at the differentiation stage. nih.gov The inhibitory effect on CTL induction can be counteracted by the addition of exogenous recombinant murine interferon-gamma (IFN-γ) and partially by interleukin-2 (B1167480) (IL-2), indicating that DSG may interfere with the production or signaling of these crucial cytokines. nih.gov

B Cell Differentiation: Research on human B lymphocytes has demonstrated that Deoxyspergualin and its derivative, methyldeoxyspergualin (B1211494) (MeDSG), have a selective suppressive effect on the differentiation of B cells into immunoglobulin-producing cells. nih.gov While these compounds have little to no effect on the proliferative response of either resting or activated B lymphocytes, they significantly inhibit immunoglobulin synthesis in both T cell-dependent and T cell-independent systems. nih.gov This inhibition is most pronounced in the early stages of B cell differentiation. nih.gov Furthermore, DSG has been shown to suppress immunoglobulin secretion, but not the proliferation, of an EBV-transformed human B lymphoblastoid cell line. nih.gov

Macrophage Function: In contrast to its pronounced effects on T and B cells, Deoxyspergualin appears to have a more limited impact on macrophage function in vitro. Studies have shown that DSG does not inhibit the oxidative burst or the expression of MHC antigens on macrophages. nih.gov This differential effect on various immune cell populations highlights the specific nature of DSG's immunomodulatory activity.

Immune Cell TypeIn Vitro ModelKey Findings with DeoxyspergualinReference
T Cells (CD4+)Encephalitogenic or neuritogenic T helper cell linesInhibition of subsequent antigen-induced activation after preincubation. nih.gov
Cytotoxic T Lymphocytes (CTLs)Alloreactive secondary CTL induction cultureSuppression of the differentiation of secondary CTLs. nih.gov
B CellsHighly purified human tonsil B cellsSuppression of immunoglobulin synthesis in T cell-dependent and -independent systems. nih.gov
B Cells (EBV-transformed)EBV-transformed human B lymphoblastoid cell lineSuppression of Ig secretion but not proliferation. nih.gov
MacrophagesIn vitro macrophage culturesNo inhibition of oxidative burst or MHC antigen expression. nih.gov

Animal Models for Efficacy and Immunological Investigations

Allograft Models: Deoxyspergualin has demonstrated significant efficacy in suppressing allograft rejection in several animal models. In a rat penetrating keratoplasty model, systemic administration of DSG resulted in effective suppression of corneal allograft rejection. nih.gov Similarly, in a murine model of islet transplantation for diabetes, DSG treatment led to the indefinite survival of allogeneic islets in cases of allorejection alone. elsevierpure.com These findings underscore DSG's potential in preventing the rejection of transplanted organs and tissues.

Autoimmune Disease Models: The efficacy of Deoxyspergualin in autoimmune disease models has also been investigated, with varying results. In experimental autoimmune diseases of the nervous system in Lewis rats, DSG showed a strong immunosuppressive effect. nih.gov However, in a model of recurrent autoimmune diabetes in NOD mice, DSG treatment did not prolong the survival of transplanted islets from NOD donors, suggesting that the autoimmune component in this model is resistant to DSG's effects. elsevierpure.com This highlights the importance of selecting appropriate animal models to investigate the efficacy of immunosuppressive agents against specific immune-mediated pathologies.

Model TypeAnimal ModelConditionKey Findings with DeoxyspergualinReference
AllograftRat Penetrating KeratoplastyCorneal Allograft RejectionEffective suppression of rejection. nih.gov
AllograftStreptozotocin-induced diabetic CBA or NOD miceIslet Allograft RejectionIndefinite survival of allogeneic islets. elsevierpure.com
Autoimmune DiseaseLewis RatExperimental Autoimmune Diseases of the Nervous SystemStrong in vivo immunosuppressive effect. nih.gov
Autoimmune DiseaseSpontaneously diabetic NOD miceRecurrent Autoimmune Diabetes (Islet Grafts)Did not prolong graft survival. elsevierpure.com

Molecular Biology Techniques for Target Identification and Pathway Analysis

Molecular biology techniques have been crucial in beginning to unravel the specific molecular targets and pathways through which Deoxyspergualin exerts its effects. While the precise mechanism of action is not fully elucidated, some key insights have been gained.

One significant breakthrough in identifying a molecular target for DSG came from the use of a biotinylated derivative of the compound (BDSG) in pull-down assays. nih.gov This approach led to the identification of poly(rC) binding protein 2 (PCBP2) as a DSG-binding protein. nih.gov Further investigation revealed that treatment with DSG alters the intracellular localization of PCBP2, causing it to move from the nucleus to the cytoplasm. nih.gov

The identification of PCBP2 as a target is significant as it is known to regulate various other proteins, including Signal Transducer and Activator of Transcription 1 and 2 (STAT1/2). nih.gov This connection provides a potential link to the immunosuppressive activity of DSG. Techniques such as Western blotting could be employed to further investigate the downstream effects of DSG on the phosphorylation and activation status of STAT proteins and other components of relevant signaling pathways. Furthermore, Reverse Transcription Polymerase Chain Reaction (RT-PCR) could be utilized to analyze the expression levels of genes regulated by PCBP2 and STATs, providing a more comprehensive understanding of the molecular cascade initiated by DSG.

Proteomic and Transcriptomic Approaches in Deoxyspergualin Studies

While specific proteomic and transcriptomic studies on Deoxyspergualin are not yet widely published, these powerful "omics" approaches hold immense potential for advancing our understanding of its complex biological effects.

Proteomics , the large-scale study of proteins, could be employed to identify global changes in protein expression and post-translational modifications in immune cells following DSG treatment. Techniques such as mass spectrometry-based proteomics could reveal novel protein targets and pathways affected by the compound, moving beyond the currently identified PCBP2. This could provide a more holistic view of the cellular response to DSG and uncover previously unknown mechanisms of action.

Transcriptomics , the study of the complete set of RNA transcripts, could be used to analyze changes in gene expression profiles in response to Deoxyspergualin. Microarray analysis or RNA sequencing (RNA-Seq) of DSG-treated immune cells could identify entire networks of genes whose expression is modulated by the compound. This would offer valuable insights into the signaling pathways and cellular processes that are transcriptionally regulated by DSG, complementing the findings from proteomic studies. The integration of proteomic and transcriptomic data would be particularly powerful in constructing a comprehensive model of DSG's mechanism of action.

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques are becoming increasingly vital in preclinical research, offering non-invasive, longitudinal monitoring of drug effects in living animals. While specific applications of these techniques in Deoxyspergualin research are not extensively documented, their potential is significant.

Magnetic Resonance Imaging (MRI) could be used in animal models of allograft rejection or autoimmune disease to non-invasively monitor inflammation and tissue damage over time in response to DSG treatment. nih.gov This would allow for a dynamic assessment of therapeutic efficacy and provide valuable anatomical and functional information.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are molecular imaging techniques that could be used to track the biodistribution of radiolabeled Deoxyspergualin in vivo. This would provide information on drug accumulation in target organs and tissues, aiding in the optimization of dosing regimens. Furthermore, PET and SPECT could be used with specific tracers to visualize and quantify immune cell trafficking and activation in real-time, offering a dynamic window into the immunomodulatory effects of DSG within a living organism.

Optical imaging , including bioluminescence and fluorescence imaging, could be employed in animal models where specific immune cell populations are genetically engineered to express reporter proteins. This would enable the non-invasive tracking of these cells and the assessment of their response to DSG treatment over time.

Emerging Research Directions and Future Perspectives

Unexplored Mechanisms of Action

The primary mechanism of Deoxyspergualin is often attributed to its interaction with the heat shock protein 70 (Hsp70) family, specifically binding to Hsc70. nih.govnih.gov This interaction is understood to inhibit the nuclear localization of Hsp70 and subsequently interfere with the activation of transcription factors like nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses. nih.gov However, emerging research suggests this is not the complete picture, and several other mechanisms of action are under investigation.

One significant area of research is DSG's effect on antigen-presenting cells (APCs). Studies have shown that DSG can inhibit the processing and/or presentation of antigens by monocytes. nih.gov In preclinical models, DSG inhibited the proliferation of T-cell clones in response to a whole protein antigen but had minimal effect on their response to the pre-processed peptide fragments of that protein. nih.gov This suggests that DSG interferes with the cellular machinery responsible for breaking down antigens and presenting them on MHC class II molecules. nih.gov Further research indicates that in vivo treatment with DSG alters the ability of APCs to stimulate T-cells, possibly by affecting the release of soluble factors required for effective T-cell activation. nih.gov

Another related and underexplored mechanism involves the direct interaction between DSG and extracellular heat shock proteins. DSG analogs have been shown to inhibit the binding of extracellular Hsp70 to immature dendritic cells (DCs). nih.gov This prevents the Hsp70-induced activation of these key immune sentinels and subsequent release of pro-inflammatory cytokines like TNF-alpha, revealing a novel extracellular immunomodulatory role for the compound. nih.gov

Finally, the structural similarity of Deoxyspergualin to endogenous polyamines like spermidine (B129725) and spermine (B22157) points toward a potential, yet largely unexplored, role in modulating polyamine metabolism. frontiersin.orgunipg.it Polyamines are critically involved in numerous cellular processes, including cell proliferation, differentiation, and immune regulation. scientificarchives.com Dysregulated polyamine metabolism is a hallmark of cancer and influences macrophage polarization and anti-tumor immunity. frontiersin.orgscientificarchives.com Future research may uncover how DSG, as a polyamine analogue, intersects with these fundamental metabolic pathways to exert its immunomodulatory effects.

Table 1: Investigated Mechanisms of Action for Deoxyspergualin

MechanismKey Cellular Target/ProcessObserved Preclinical EffectReference
Hsp70/NF-κB InhibitionHsc70, Hsp70, NF-κBInhibits nuclear localization of Hsp70; decreases NF-κB activation. nih.gov
Antigen Processing InterferenceMonocytes / Antigen-Presenting CellsInhibits T-cell proliferation to whole antigens but not to peptides. nih.gov
Inhibition of DC ActivationImmature Dendritic Cells (DCs)Blocks binding of extracellular Hsp70 to DCs, preventing their activation and TNF-alpha release. nih.gov
Modulation of Polyamine Metabolism (Hypothesized)Polyamine Biosynthesis/Catabolism PathwaysPotential to influence immune cell differentiation and proliferation via polyamine-dependent pathways. frontiersin.orgunipg.itscientificarchives.com

Novel Therapeutic Applications Beyond Current Research (preclinical only)

Building on its known mechanisms, the therapeutic potential of Deoxyspergualin is being explored in new preclinical contexts beyond organ rejection and established autoimmune diseases. Its potent anti-proliferative and immunomodulatory effects suggest applicability in other complex diseases.

Oncology: While early studies demonstrated antitumor activity against L1210 leukemia in mice nih.gov, its potential against solid tumors is less defined. A phase I study included patients with refractory solid tumors, where minor responses were observed in head and neck cancer. nih.gov This suggests that further preclinical evaluation in a broader range of solid tumor models, potentially those driven by NF-κB signaling or with a significant inflammatory component, is a logical next step.

Neuroinflammation: Neuroinflammation, driven by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis, as well as acute injuries like stroke and spinal cord injury. technologynetworks.com Given Deoxyspergualin's ability to suppress macrophage/monocyte activation and inhibit key inflammatory signaling pathways, its application in preclinical models of neuroinflammation represents a promising, albeit underexplored, therapeutic avenue. nih.govbioworld.com

Organ Fibrosis: Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, are characterized by excessive extracellular matrix deposition and chronic inflammation, often leading to organ failure. sygnaturediscovery.comaragen.com The processes driving fibrosis are frequently mediated by immune cells and pro-inflammatory cytokines. The established immunosuppressive properties of DSG could potentially interrupt these pathological feedback loops. Preclinical investigation in models like bleomycin-induced lung fibrosis or diet-induced liver fibrosis could validate this therapeutic hypothesis. nuvisan.com

Potential for Targeted Delivery Systems in Experimental Settings

A significant hurdle in the development of Deoxyspergualin is its challenging pharmacokinetic profile, characterized by rapid plasma clearance and a short biological half-life. nih.govnih.gov This necessitates frequent or continuous administration to maintain therapeutic concentrations. nih.gov Targeted delivery systems, such as nanoparticles and liposomes, offer a potential solution to this problem in experimental and future therapeutic settings.

Encapsulating Deoxyspergualin within a nanocarrier could provide several advantages:

Prolonged Circulation: Polymeric nanoparticles or liposomes can shield the drug from rapid metabolic degradation and renal clearance, extending its circulation time from minutes to hours or even days. umw.edu.pl

Reduced Systemic Exposure: By containing the drug, nanocarriers can limit exposure to healthy tissues, potentially mitigating off-target effects.

Targeted Accumulation: While not yet demonstrated for DSG, nanoparticles can be engineered for passive or active targeting. Passively, they can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or in inflamed tissues where vascular permeability is increased. Actively, their surfaces can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, concentrating the therapeutic effect where it is most needed. mdpi.commdpi.com

While specific research on Deoxyspergualin-loaded nanoparticles is limited, the broader field of nanomedicine provides a clear blueprint. Experimental formulations could involve loading DSG into biocompatible and biodegradable carriers like poly(lactic-co-glycolic) acid (PLGA) nanoparticles or encapsulating it within liposomal vesicles. umw.edu.pl Stimuli-responsive systems, such as pH-sensitive nanoparticles that release their payload in the acidic microenvironment of tumors or inflamed tissues, could further enhance specificity and efficacy. nih.gov

Challenges and Opportunities in Preclinical Translation of Deoxyspergualin Research

Translating any promising compound from preclinical models to clinical success is fraught with challenges, and Deoxyspergualin is no exception. biobostonconsulting.commedium.com However, these challenges also create distinct opportunities for innovation and improvement.

Key Challenges:

Pharmacokinetics and Dosing: The most significant challenge is the drug's rapid clearance. In mice, the half-life is approximately 12 minutes, and in humans, it is around 1.9 hours. nih.govnih.gov This makes oral administration unfeasible and requires complex infusion schedules, posing a barrier to widespread clinical adoption.

Predictive Value of Animal Models: Preclinical efficacy in rodent models of autoimmune disease or cancer does not always translate to humans. texilajournal.com Species-specific differences in metabolism, immune responses, and drug toxicity can lead to failures in clinical trials. nih.govmdpi.com For instance, toxicity profiles observed in dogs were not identical to those in rats. nih.gov

Chemical Instability: The compound's lability in aqueous solutions presented early difficulties for in vitro experiments, necessitating the use of more stable analogs to elucidate its mechanism.

Lack of Biomarkers: The absence of validated biomarkers to predict which patients are most likely to respond to DSG or experience toxicity makes patient selection and treatment monitoring difficult. taylorandfrancis.com

Opportunities for Future Research:

Development of Analogs and Prodrugs: The shortcomings of DSG create a clear opportunity to design and synthesize next-generation derivatives with improved stability, oral bioavailability, and pharmacokinetic profiles.

Combination Therapies: DSG's unique mechanism of action suggests it could be highly effective when used in combination with other immunosuppressive or antineoplastic agents. nih.gov Preclinical studies could identify synergistic combinations that allow for lower, less toxic doses of each agent.

Advanced Drug Delivery: As discussed, developing targeted or sustained-release formulations for DSG represents a major opportunity to overcome its pharmacokinetic limitations and enhance its therapeutic index.

Personalized Medicine: Future preclinical research should focus on identifying genetic or molecular signatures that correlate with DSG efficacy and toxicity. taylorandfrancis.com This could enable a more personalized approach, ensuring the drug is used in patients who will derive the most benefit with the least risk.

Table 2: Preclinical Translational Profile of Deoxyspergualin

AspectChallengesOpportunities
Pharmacokinetics- Very short plasma half-life (~12 min in mice, ~1.9 h in humans). nih.govnih.gov
  • Requires continuous infusion. nih.gov
  • - Development of sustained-release formulations (e.g., nanoparticles).
  • Synthesis of analogs with longer half-lives.
  • Translational Models- Efficacy in animal models may not predict human response. texilajournal.com
  • Species-specific toxicity profiles. nih.gov
  • - Use of humanized mouse models or organ-on-a-chip technology. medium.com
  • Identification of translatable biomarkers of efficacy.
  • Chemical Properties- Lability in aqueous culture media complicates in vitro studies.- Design of more stable prodrugs and derivatives.
    Therapeutic Strategy- Monotherapy may have a narrow therapeutic window.
  • Lack of predictive biomarkers for patient stratification. taylorandfrancis.com
  • - Exploration of synergistic combination therapies. nih.gov
  • Discovery and validation of biomarkers for personalized medicine.
  • Q & A

    Q. What are the primary molecular targets of Deoxyspergualin in immunosuppression, and how can researchers experimentally validate these interactions?

    DSG primarily binds to heat shock proteins Hsc70 and Hsp90, with dissociation constants (Kd) of ~4–5 μM, and inhibits NF-κB nuclear translocation by disrupting Hsc70-mediated nuclear import . To validate these interactions, researchers should:

    • Use affinity capillary electrophoresis to quantify binding affinities .
    • Measure ATPase activity stimulation in Hsc70 as a functional readout .
    • Employ immunofluorescence to track NF-κB localization in monocytes pre-/post-DSG treatment .

    Q. Which experimental models are most appropriate for studying DSG's anti-rejection effects in organ transplantation?

    • Non-human primates : For evaluating peripheral lymphocyte depletion and allograft tolerance (e.g., kidney transplantation models) .
    • Rodent models : For mechanistic studies on macrophage proliferation inhibition (e.g., rat renal allograft rejection models) .
    • In vitro human T-cell clones : To assess antigen processing inhibition using peptides like influenza hemagglutinin .

    Q. What analytical techniques are recommended for quantifying DSG and its metabolites in pharmacokinetic studies?

    • Reversed-phase ion-pair chromatography : Validated for DSG quantification with detection limits ≤1 μg/mL .
    • Mass spectrometry : For structural confirmation of DSG (RT=8.168) and its analogs .
    • Ensure method validation includes recovery rates (>90%) and inter-day precision (<5% RSD) .

    Q. What are the key structural features of DSG analogs that correlate with enhanced antitumor activity?

    • 15-deoxy modification : Improves L-1210 tumor inhibition compared to spergualin .
    • Extended omega-guanidinoacyl chains : Analog 25 (21-guanidino chain) shows superior activity .
    • Use structure-activity relationship (SAR) studies with murine leukemia models to prioritize analogs .

    Advanced Research Questions

    Q. How should researchers address contradictory findings between in vitro and in vivo mechanisms of DSG?

    • Contradiction : In vitro studies show DSG inhibits antigen processing in monocytes , while in vivo data emphasize NF-κB suppression .
    • Resolution :
    • Perform time-course transcriptomics in primate models to map early (antigen processing) vs. late (NF-κB) effects.
    • Use conditional Hsc70 knockout models to isolate target-specific mechanisms .

    Q. What methodological considerations are critical when designing clinical trials for DSG in autoimmune vasculitis?

    • Patient stratification : Focus on relapsing granulomatosis with polyangiitis (GPA) populations, as per EUVAS open-label trial data .
    • Dosing rationale : Base initial doses on Hsc70 binding affinity (4 μM) and adjust using pharmacokinetic monitoring .
    • Outcome measures : Include ANCA titers, relapse rates, and Hsc70 expression in peripheral blood mononuclear cells (PBMCs) .

    Q. How can researchers optimize DSG's therapeutic window given its dose-dependent effects on Hsc70 levels?

    • Conduct pharmacodynamic modeling to correlate Hsc70 downregulation (dose-dependent) with efficacy/safety .
    • Use PBMC sampling in Phase I trials to monitor Hsc70 suppression thresholds linked to adverse events .

    Q. What strategies can resolve discrepancies between DSG's in vitro binding affinity (μM range) and its in vivo efficacy at lower concentrations?

    • Investigate metabolite activity : Glyoxylylspermidine (inactive) vs. methoxy-DSG (active) .
    • Evaluate tissue-specific accumulation : Use radiolabeled DSG in primate organ transplantation models .
    • Assess synergy with other immunosuppressants (e.g., Campath-1H) to explain enhanced in vivo potency .

    Q. What integrated approaches are needed to evaluate DSG's dual role in macrophage inhibition and NF-κB suppression?

    • Combine flow cytometry (monocyte/macrophage depletion), qPCR (NF-κB target genes), and functional T-cell proliferation assays .
    • Use single-cell RNA sequencing in allograft biopsies to map immune cell dynamics post-DSG treatment .

    Q. How does DSG compare to other heat shock protein-targeting immunosuppressants in specificity and off-target effects?

    • Specificity : DSG binds Hsc70/Hsp90 with higher selectivity than geldanamycin (Hsp90-specific) .
    • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-HSP interactions .
    • Compare transcriptomic signatures of DSG vs. cyclosporin A in PBMCs to assess pathway divergence .

    Methodological Notes

    • Avoid unreliable sources : All data are derived from peer-reviewed studies, excluding non-academic platforms.
    • Experimental replication : Follow Beilstein Journal guidelines for detailed method sections and supplementary data .
    • Clinical translation : Reference NIH/NIDDK primate studies and EUVAS trial frameworks for regulatory alignment.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (-)-Gusperimus
    Reactant of Route 2
    (-)-Gusperimus

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.